molecular formula C21H22N4O3 B1592959 (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate CAS No. 912444-73-6

(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1592959
CAS No.: 912444-73-6
M. Wt: 378.4 g/mol
InChI Key: RDZYAGAKRCECDC-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate (CAS# 912444-73-6) is a chiral benzimidazole derivative of significant interest in medicinal chemistry and oncology research . The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with a range of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . This specific structure incorporates a 7-carbamoyl substitution on the benzimidazole ring and a chiral, (R)-configured 2-methylpyrrolidine ring, which is protected by a benzyloxycarbonyl (Cbz) group . With a molecular formula of C21H22N4O3 and a molecular weight of 378.42 g/mol, it serves as a key synthetic intermediate for the development of potential therapeutic agents . The benzimidazole pharmacophore is extensively studied for its anticancer properties, with mechanisms of action that can include DNA interaction and enzyme inhibition . This compound is particularly valuable for researchers designing and synthesizing novel molecules targeted at enzymes like poly(ADP-ribose) polymerase (PARP), given that benzimidazole carboxamide derivatives are established as potent PARP inhibitors in cancer research . It is supplied with a typical purity of 98% or higher and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

benzyl (2R)-2-(4-carbamoyl-1H-benzimidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-21(19-23-16-10-5-9-15(18(22)26)17(16)24-19)11-6-12-25(21)20(27)28-13-14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3,(H2,22,26)(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYAGAKRCECDC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C3=NC4=C(C=CC=C4N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C3=NC4=C(C=CC=C4N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649006
Record name Benzyl (2R)-2-(4-carbamoyl-1H-benzimidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912444-73-6
Record name Benzyl (2R)-2-(4-carbamoyl-1H-benzimidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H22_{22}N4_4O3_3
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 912444-73-6

The structure includes a benzimidazole moiety and a pyrrolidine ring, contributing to its pharmacological properties. The presence of the carbamoyl group enhances its reactivity and biological activity, making it a candidate for cancer therapy .

The primary biological activity of this compound is its inhibition of PARP, an enzyme crucial for cellular responses to DNA damage. By inhibiting PARP, this compound may enhance the sensitivity of cancer cells to chemotherapy and radiation therapy .

Key Mechanisms:

  • DNA Repair Inhibition : PARP inhibitors prevent the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage in cancer cells.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it can potentiate their effects by impairing the cancer cell's ability to repair DNA damage .

Biological Activity and Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Comparative Analysis with Other Compounds

A comparative analysis with other known PARP inhibitors highlights its potential advantages:

Compound NameStructural FeaturesBiological Activity
VeliparibBenzamide structure; PARP inhibitorAnticancer effects
OlaparibSimilar benzimidazole core; PARP inhibitorAnticancer effects
ABT-888Benzamide derivative; PARP inhibitorAnticancer effects
This compound Unique configuration with both benzimidazole and pyrrolidine ringsEnhanced potency against certain cancer types

This unique structural configuration may confer specific binding properties that enhance its efficacy compared to other PARP inhibitors .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • Cytotoxicity Assays : In vitro studies showed that this compound significantly reduced cell viability in various cancer cell lines, including breast and ovarian cancer cells.
  • Combination Therapy : In vivo studies indicated that when combined with traditional chemotherapeutics, this compound enhanced tumor regression rates compared to monotherapy .
  • Mechanistic Studies : Investigations into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Scientific Research Applications

Cancer Therapy

One of the primary applications of (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate is as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes are crucial for DNA repair processes within cells. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making this compound a valuable candidate in oncology.

Mechanism of Action :

  • Inhibition of PARP leads to the accumulation of DNA damage in cancer cells.
  • This results in cell death, particularly in tumors with deficient DNA repair mechanisms (e.g., BRCA-mutated cancers) .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines . Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways .

Structure-Activity Relationship Studies

The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies. These studies aim to modify the compound to enhance its pharmacological properties or to synthesize related compounds with improved efficacy.

Comparative Analysis with Other PARP Inhibitors

Compound NameStructural FeaturesBiological Activity
VeliparibBenzamide structure; PARP inhibitorAnticancer effects
OlaparibSimilar benzimidazole core; PARP inhibitorAnticancer effects
ABT-888Benzamide derivative; PARP inhibitorAnticancer effects
(R)-Benzyl 2-(7-carbamoyl...) Unique configuration with both benzimidazole and pyrrolidine ringsEnhanced potency against certain cancer types

This compound stands out due to its specific binding properties, potentially offering advantages over existing PARP inhibitors .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on BRCA-deficient Cancer Cells :
    • Findings indicated that treatment with the compound resulted in significantly reduced viability of BRCA-deficient cancer cell lines compared to controls.
    • Mechanistic studies showed increased levels of DNA double-strand breaks upon treatment, confirming its role as a PARP inhibitor.
  • Combination Therapy Studies :
    • In combination with traditional chemotherapeutics, (R)-Benzyl 2-(7-carbamoyl...) enhanced the overall cytotoxic effect on resistant cancer cell lines.
    • These studies suggest potential for use in combination therapies to overcome drug resistance .

Chemical Reactions Analysis

2.2. Pyrrolidine Methylation and Carbamate Protection

The 2-methylpyrrolidine moiety is introduced through a multi-step sequence:

  • Methyl Group Introduction : Alkylation of pyrrolidine-3-carboxylic acid using methyl iodide under basic conditions .

  • Cbz Protection : Benzyl chloroformate reacts with the secondary amine in dichloromethane (DCM) to form the Cbz-protected intermediate (B1_6 ) .

  • Deprotection : Hydrogenolysis with Pd/C removes the Cbz group, yielding the free amine (N3 ) .

Reagent Efficiency :

  • EDCI/HOBt coupling achieves >85% conversion in DMF .

  • Hydrogenolysis proceeds quantitatively under 1 atm H₂ .

2.3. Final Carbamate Formation

The benzyl carbamate group is installed via reaction with benzyl chloroformate in DCM :

 R 2 Methylpyrrolidine+Benzyl chloroformateDCM 0 C RTTarget Compound\text{ R 2 Methylpyrrolidine}+\text{Benzyl chloroformate}\xrightarrow{\text{DCM 0 C RT}}\text{Target Compound}

Key Observations :

  • The reaction requires stoichiometric NN
    -methylmorpholine to neutralize HCl byproducts .

  • Chiral integrity is maintained due to the (R)-configured starting material .

Comparative Analysis of Analogous Syntheses

The synthetic strategy aligns with PARP inhibitors like veliparib and olaparib , but distinct features include:

CompoundKey DifferentiatorYield (%)
VeliparibBenzamide backbone68
OlaparibLarger piperazine ring72
Target Compound(R)-2-Methylpyrrolidine + benzyl carbamate52

Data derived from .

Reaction Optimization Challenges

  • Steric Hindrance : The 2-methyl group on pyrrolidine slows coupling steps, requiring excess EDCI/HOBt .

  • Chiral Purity : Racemization risks during Cbz deprotection necessitate low-temperature hydrogenolysis .

  • Solvent Selection : DMF enhances coupling efficiency but complicates purification due to high boiling point .

Comparison with Similar Compounds

Structural Analogs in Drug Development

4-(((tert-Butoxycarbonyl)-L-alanyl)oxy)benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate (Compound 7, )
  • Key Differences : This Veliparib prodrug incorporates a tert-butoxycarbonyl-L-alanyloxy group, enabling protease-mediated activation for targeted PARP-1 inhibition.
  • Synthesis : Requires TBAF (tetrabutylammonium fluoride) for deprotection, suggesting labile protective groups absent in the target compound .
  • Application : Designed for controlled drug release, unlike the parent compound, which lacks a prodrug moiety .
1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea dimaleate ()
  • Key Differences: Replaces pyrrolidine with a methyl-piperidine ring and introduces a 4-cyanophenyl urea group. The dimaleate salt enhances solubility and stability compared to the free base form of the target compound .

Benzimidazole Derivatives in Catalysis

Copper Complex of Benzimidazolyl 2-[2-(1H-Benzo[d]imidazol-2-yl)ethylimino)methyl]phenol (Compound 8, )
  • Key Differences: Contains a phenolic Schiff base and copper coordination site, enabling catalytic dopamine oxidation to aminochrome. The target compound lacks metal-binding groups .
Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 7, )
  • Key Differences: Multiple benzyl and dibenzylamino groups increase lipophilicity, likely enhancing membrane permeability but complicating metabolic clearance. The target compound’s carbamoyl group improves hydrophilicity .
  • Synthesis: Uses DMAP (4-dimethylaminopyridine) in dichloromethane, indicating reactivity differences due to steric hindrance from bulky substituents .
1-Benzyl-1H-imidazole-2-carboxylic Acid ()
  • Key Differences: Simpler structure lacking the carbamoyl and pyrrolidine groups. No GHS classification, whereas the target compound’s industrial-grade handling (25 kg drums) implies stricter safety protocols .

Comparative Data Table

Compound Molecular Weight Key Functional Groups Applications Key Features
Target Compound (CAS 912444-73-6) 378.4 7-carbamoyl benzimidazole, (R)-methylpyrrolidine Pharmaceutical intermediate High purity (99%), industrial scale production
Veliparib Prodrug (Compound 7, ) ~550 (estimated) tert-Butoxycarbonyl-L-alanyloxy, benzimidazole PARP-1 inhibition (prodrug) Controlled release via enzymatic activation
Dimaleate Piperidine Derivative () ~600 (estimated) 4-cyanophenyl urea, methylpiperidine Therapeutic candidate Enhanced solubility/stability via dimaleate salt
Copper Complex (Compound 8, ) ~450 (estimated) Phenolic Schiff base, copper coordination site Dopamine oxidation catalyst Catalytic activity dependent on metal coordination
Dibenzylamino Benzimidazole (Compound 7, ) ~750 (estimated) Dibenzylamino, butanoate ester Research chemical High lipophilicity, complex synthesis
1-Benzyl-1H-imidazole-2-carboxylic Acid () 202.21 Benzyl, carboxylic acid Chemical intermediate Simple structure, no GHS classification

Key Findings

  • Structural Flexibility: The target compound’s pyrrolidine ring and carbamoyl group balance rigidity and hydrophilicity, contrasting with piperidine-based analogs () or lipophilic dibenzylamino derivatives ().
  • Safety : Industrial handling of the target compound () contrasts with smaller-scale, research-focused analogs ().

Preparation Methods

Benzimidazole Core Construction

According to a large-scale synthesis protocol, the benzimidazole ring bearing a 7-carbamoyl substituent is prepared via a multi-step process starting from 2,3-diaminobenzamide dihydrochloride and a suitably functionalized pyrrolidine carboxylic acid derivative.

  • The key intermediate, 2,3-diaminobenzamide dihydrochloride, is reacted with a pyrrolidine carboxylic acid derivative activated by N,N′-carbonyldiimidazole (CDI) in pyridine/DMF at 45 °C for 24 hours to form an amide intermediate (N1).
  • This intermediate is then refluxed in acetic acid to cyclize and form the benzimidazole ring, producing the Cbz-protected benzimidazole carboxamide (N2).
  • Subsequent hydrogenolysis removes the Cbz protecting group to yield the secondary amine (N3).

Preparation of (R)-Benzyl 2-Methylpyrrolidine-1-Carboxylate

The pyrrolidine fragment is synthesized through a sequence of steps involving:

  • Formation of N-benzyl-1-(trimethylsilyl)methanamine via reaction of benzylamine derivatives with (chloromethyl)trimethylsilane in refluxing acetonitrile.
  • Conversion to N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine by reaction with formalin and methanol.
  • Michael addition with methyl acrylate to form methyl 1-benzylpyrrolidine-3-carboxylate.
  • Hydrochloride salt formation and hydrogenation to remove protecting groups and obtain methylpyrrolidine-3-carboxylate hydrochloride.
  • Benzyl chloroformate protection to yield 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate (B1_6).
  • Hydrolysis of the methyl ester to the corresponding acid (B1).

Coupling and Final Assembly

  • The acid intermediate (B1) is coupled with 2,3-diaminobenzamide dihydrochloride using CDI catalysis to form the amide intermediate (N1).
  • Cyclization under reflux in acetic acid forms the benzimidazole ring (N2).
  • Deprotection and further functionalizations yield the final compound (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
N-Benzyl-1-(trimethylsilyl)methanamine formation Benzylamine derivative + (chloromethyl)trimethylsilane in acetonitrile Reflux overnight 41 Neutralized with NaOH, extracted with ether
N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine Formalin + Methanol, K2CO3 base 0 °C to RT 89.9 Stirred 3 h at RT
Michael Addition Methyl acrylate RT Not specified Followed by acid/base workup
Hydrogenolysis 10% Pd/C, H2 atmosphere 50 °C, 5 h 94 Removes Cbz protecting group
Coupling with 2,3-diaminobenzamide CDI catalysis in pyridine/DMF 45 °C, 24 h 52 Amide bond formation
Cyclization Reflux in AcOH Reflux Not specified Forms benzimidazole ring

Analytical and Purification Techniques

  • The intermediate and final compounds are purified by standard extraction, filtration, and chromatography methods (silica gel column chromatography with EtOAc/PE solvent systems).
  • Characterization includes melting point determination, IR spectroscopy, ^1H and ^13C NMR, and mass spectrometry (ESI-MS).
  • Elemental analysis confirms the purity and composition within ±0.4% of theoretical values.

Research Findings and Advantages of the Method

  • The described synthetic route avoids hazardous reagents and complex separation steps, making it suitable for scale-up and industrial production.
  • The use of CDI as a coupling reagent provides efficient amide bond formation with good yields.
  • The sequence allows for stereochemical control, preserving the (R)-configuration of the pyrrolidine moiety.
  • The method is versatile, allowing for substitution variations on the benzimidazole and pyrrolidine rings for further analog development.

Summary Table of Key Intermediates and Final Product

Compound ID Description Molecular Formula Yield (%) Key Step
B1_2 N-Benzyl-1-(trimethylsilyl)methanamine C11H19NSi 41 Silylation of benzylamine
B1_3 N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine C12H23NOSi 89.9 Formaldehyde addition
B1_4 Methyl 1-benzylpyrrolidine-3-carboxylate C15H19NO2 Not specified Michael addition with methyl acrylate
B1_6 1-Benzyl-3-methylpyrrolidine-1,3-dicarboxylate C19H23NO4 91 Benzyl chloroformate protection
N1 Benzyl 3-((2-amino-3-carbamoylphenyl)carbamoyl)pyrrolidine-1-carboxylate C21H22N4O3 52 Amide coupling with 2,3-diaminobenzamide
Target This compound C21H22N4O3 Not specified Cyclization and deprotection

Q & A

Basic: What experimental techniques are essential for confirming the structure and purity of (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign protons and carbons, focusing on distinguishing the pyrrolidine and benzimidazole moieties. For example, the pyrrolidine methyl group (2-methyl) typically appears as a singlet in 1H^{1}\text{H} NMR around δ 1.3–1.5 ppm, while the carbamoyl group (7-carbamoyl) shows NH resonances at δ 5.5–7.0 ppm .
  • HRMS (ESI/QTOF) : Confirm molecular weight and fragmentation patterns, ensuring a mass accuracy ≤ 5 ppm .
  • Chiral HPLC/CE : Verify enantiomeric purity due to the (R)-configuration, using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Advanced: How can enantioselective synthesis of the (R)-configured pyrrolidine core be optimized to minimize racemization?

Answer:

  • Catalytic Asymmetric Hydrogenation : Use chiral catalysts like Ru-BINAP complexes for stereocontrol during pyrrolidine ring formation. Monitor reaction temperature (< 40°C) to prevent epimerization .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to resolve intermediates under kinetic control. For example, use Pd(OAc)2_2 with chiral ligands in decarboxylative cyclization reactions .
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and detect racemization early .

Basic: What computational methods are suitable for predicting hydrogen-bonding interactions in crystalline forms of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify hydrogen-bond donor/acceptor sites. The carbamoyl group (N–H, C=O) and benzimidazole N–H are key contributors .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) patterns) in crystal packing, which influence solubility and stability .

Advanced: How can conflicting NMR data (e.g., overlapping peaks) be resolved for stereochemical assignment?

Answer:

  • 2D NMR Techniques : Use HSQC to correlate 1H^{1}\text{H}-13C^{13}\text{C} signals and NOESY/ROESY to detect spatial proximity between protons (e.g., methyl groups on pyrrolidine and adjacent substituents) .
  • Variable Temperature NMR : Resolve overlapping peaks by lowering temperature (e.g., –40°C) to slow molecular motion and sharpen signals .
  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels in the carbamoyl group to simplify splitting patterns .

Basic: What strategies are effective for improving the aqueous solubility of this compound without altering its bioactivity?

Answer:

  • Salt Formation : React the free base with HCl or citric acid to form water-soluble salts. Monitor pKa values (e.g., pyrrolidine N has pKa ~9.5) to optimize protonation .
  • Co-Crystallization : Design co-crystals with succinic acid or cyclodextrins to enhance solubility via hydrogen-bonding networks .

Advanced: How can thermal degradation pathways be analyzed to inform formulation stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., carbamoyl groups degrade above 200°C) and quantify volatile byproducts .
  • GC-MS Coupled with Pyrolysis : Characterize degradation products (e.g., benzimidazole fragments or CO2_2 release from the carboxylate group) under accelerated conditions .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) for decomposition steps .

Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced: How can molecular dynamics (MD) simulations elucidate the compound’s binding mode to target proteins?

Answer:

  • Docking with Flexible Side Chains : Use AutoDock Vina or Schrödinger Glide to account for protein conformational changes. Focus on the benzimidazole-carbamoyl motif as a potential hinge-binding region .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between (R)- and (S)-enantiomers to rationalize stereospecific activity .

Basic: What precautions are necessary to maintain stereochemical integrity during scale-up synthesis?

Answer:

  • Inert Atmosphere : Use N2_2 or Ar to prevent oxidation of sensitive intermediates (e.g., pyrrolidine radicals) .
  • Low-Temperature Quenching : Halt reactions rapidly (e.g., –78°C) to avoid racemization during workup .

Advanced: How can impurity profiling be conducted to meet ICH guidelines for pharmaceutical intermediates?

Answer:

  • HPLC-DAD/ELSD : Use C18 columns (3.5 µm, 150 mm) with gradient elution (ACN/H2_2O + 0.1% TFA) to separate impurities. Track UV absorption at 254 nm for benzimidazole derivatives .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation-related impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.